molecular formula C16H11NO5 B1300975 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid CAS No. 26513-80-4

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid

Cat. No. B1300975
CAS RN: 26513-80-4
M. Wt: 297.26 g/mol
InChI Key: FPGWDOSSOOODIX-UHFFFAOYSA-N
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Description

The compound of interest, 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid, is a derivative of 3,4-dihydro-2H-benzo[1,4]oxazine, a heterocyclic compound. The structure of this compound suggests it has a benzoxazine core with a carboxylic acid functionality, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been achieved through various methods. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines has been used to synthesize 3-[(dialkylcarbamoyl)methylene]-3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are structurally similar to the compound . Another approach involves the condensation of salicylamide with aldehydes and ketones, followed by hydrolysis, to yield 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids . Additionally, 3,4-dihydro-2H-benz[1,3]oxazin-2-ones have been obtained from 2-acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives has been confirmed using techniques such as X-ray diffraction analysis. This analysis has helped establish the configuration around the double bond of major stereoisomers in related compounds . The crystal structure of similar oxazine derivatives has also been determined, providing insights into bond lengths and the conjugated systems within these molecules .

Chemical Reactions Analysis

Benzoxazine derivatives undergo various chemical reactions. For example, the reaction of o-aminophenol with maleic anhydrides leads to the formation of 3-oxo-1,4-benzoxazines under mild basic conditions . The reactivity of these compounds can be attributed to the presence of reactive functional groups such as carbonyls and carboxylic acids, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of a conjugated system, as suggested by the bond lengths in related compounds, can affect the electronic properties and stability of the molecule . The carboxylic acid functionality is likely to contribute to the compound's solubility in polar solvents and its potential for forming hydrogen bonds, which could impact its boiling and melting points.

Scientific Research Applications

Synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid

  • Summary of Application : This compound is synthesized for use in various research applications, particularly in the field of organic chemistry .
  • Results or Outcomes : The successful synthesis of this compound would provide a valuable tool for researchers in the field of organic chemistry .

Potential COX-2 Inhibitor

  • Summary of Application : This compound has been synthesized as a potential COX-2 inhibitor . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.
  • Methods of Application : In this context, the compound would be tested in vitro (in a controlled lab environment rather than in a living organism) for its ability to inhibit the COX-2 enzyme .
  • Results or Outcomes : The results of these tests would determine whether the compound is a viable candidate for further development as a COX-2 inhibitor .

Potential PARP1 Inhibitor

  • Summary of Application : This compound has been synthesized as a potential PARP1 inhibitor . PARP1 inhibitors are a type of drug that inhibits the enzyme PARP1, which is involved in DNA repair. They are used in cancer treatment, particularly for tumors with BRCA1 or BRCA2 mutations.
  • Methods of Application : In this context, the compound would be tested in vitro (in a controlled lab environment rather than in a living organism) for its ability to inhibit the PARP1 enzyme .
  • Results or Outcomes : The results of these tests would determine whether the compound is a viable candidate for further development as a PARP1 inhibitor .

Potential PARP1 Inhibitor

  • Summary of Application : This compound has been synthesized as a potential PARP1 inhibitor . PARP1 inhibitors are a type of drug that inhibits the enzyme PARP1, which is involved in DNA repair. They are used in cancer treatment, particularly for tumors with BRCA1 or BRCA2 mutations.
  • Methods of Application : In this context, the compound would be tested in vitro (in a controlled lab environment rather than in a living organism) for its ability to inhibit the PARP1 enzyme .
  • Results or Outcomes : The results of these tests would determine whether the compound is a viable candidate for further development as a PARP1 inhibitor .

Future Directions

Further optimization and mechanism studies on this chemotype are underway . It is also being investigated for its potential use in the treatment of central nervous system-related diseases .

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c18-14-8-22-13-6-5-9(7-12(13)17-14)15(19)10-3-1-2-4-11(10)16(20)21/h1-7H,8H2,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGWDOSSOOODIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364945
Record name 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid

CAS RN

26513-80-4
Record name 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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